molecular formula C12H6BrClF3NO B1385800 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine CAS No. 1036492-02-0

2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

Cat. No. B1385800
CAS RN: 1036492-02-0
M. Wt: 352.53 g/mol
InChI Key: JVLNKBIQPHQECZ-UHFFFAOYSA-N
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Description

“2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C12H7BrF3NO . Its molecular weight is 318.09 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H7BrF3NO/c13-9-2-4-10(5-3-9)18-11-6-1-8(7-17-11)12(14,15)16/h1-7H .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 316.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 63.5±0.3 cm3, a polar surface area of 22 Å2, and a molar volume of 202.9±3.0 cm3 .

Scientific Research Applications

Coordination Chemistry

2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine: has been utilized in the synthesis of coordination polymers. These polymers exhibit unique properties due to the bidentate coordination of the compound through specific atoms, which can be essential for developing new materials with potential applications in catalysis, gas storage, or separation technologies .

Pharmaceutical Research

This compound serves as a high-quality reference standard in pharmaceutical testing. Its precise structure and properties make it an excellent candidate for the development of new pharmaceuticals, especially where the trifluoromethyl group is known to impart biological activity .

Agriculture

In the agricultural sector, 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine can be explored for the development of novel pesticides or herbicides. Its structural components may interact with specific biological targets in pests or weeds, providing a pathway for the creation of more effective and selective agrochemicals .

Material Science

The compound’s unique structure is of interest in material science, particularly in the creation of novel polymers or coatings that require specific molecular interactions. Its ability to form stable bonds with various metals and organic molecules can lead to the development of new materials with enhanced properties .

Environmental Science

Research into the environmental impact of fluorinated compounds makes 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine a subject of study. Understanding its degradation and interaction with environmental factors is crucial for assessing its safety and ecological footprint .

Chemical Synthesis

This compound is a valuable intermediate in the synthesis of biologically active pyridine derivatives. It’s used to create compounds with antimicrobial properties, contributing to the fight against resistant microbial strains .

Analytical Chemistry

As a reference standard, 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine is essential in analytical chemistry for ensuring the accuracy and reliability of pharmaceutical testing. It helps in calibrating instruments and validating methods .

Biochemistry

In biochemistry, the compound can be used to study the interaction of small molecules with biological systems. Its incorporation into larger biomolecules could lead to insights into the function of enzymes or receptors .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(4-bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClF3NO/c13-8-1-3-9(4-2-8)19-11-10(14)5-7(6-18-11)12(15,16)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLNKBIQPHQECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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